Biguanide, 1,1-diphenyl-
Overview
Description
Scientific Research Applications
Mammalian Cell Studies : N,N-diphenylimidodicarbonimidic diamide, known as diamide, has been used to study glutathione's role in cellular function and radioresistance. It acts as a glutathione oxidant and has been an effective radiosensitizer of hypoxic cells, suggesting potential applications in cancer therapy (Harris, 1979).
Polyimide Synthesis and Applications : This compound has been utilized in the synthesis of soluble polyimides, such as N,N′-Bis(4-diphenylaminophenyl)pyromellitimide (TPA-PMDI). These polyimides show ambipolar, redox-active properties and are useful in electrochromic applications, highlighting its potential in material science and engineering (Hsiao, Liao, & Liou, 2018).
Anion Effect on Polyimide Properties : Research has also focused on how anions affect the properties of polyimides containing bipyridinium salt. This has implications in the development of new materials with specific properties based on the basicity, structure, thermal stabilities, and characteristics of the anions (Sun, Yang, & Lu, 1999).
Extraction of Lanthanide Ions : N,N-diphenylimidodicarbonimidic diamide derivatives have been studied for their use in the extraction of lanthanide ions from nitric acid solutions. This has applications in nuclear waste management and the recovery of valuable materials (Shimada et al., 2004).
Antioxidant and Radiosensitization Properties : Various analogues of N,N-diphenylimidodicarbonimidic diamide have been synthesized and evaluated for their antioxidant properties and potential as radical scavenging agents, which could have implications in medical and environmental applications (Patil et al., 2015).
Inhibition of Protein Kinase : Diamide has been found to inhibit purified protein kinase, an important enzyme in cellular regulation. This finding could be significant for understanding the physiological role of protein kinase and developing new therapeutic strategies (Von Tersch, Mendicino, Pillion, & Leibach, 1975).
Properties
IUPAC Name |
3-(diaminomethylidene)-1,1-diphenylguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c15-13(16)18-14(17)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H5,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQZLPVAFDPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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